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Compound of Interest

Compound Name: 2-Nitromesitylene

CAS No.: 603-71-4

Cat. No.: B1583763 Get Quote

Executive Summary & Structural Dynamics
Molecule: 2-Nitromesitylene (CAS: 603-71-4) Core Concept: Steric Inhibition of Resonance

Application: Synthetic intermediate for sterically encumbered anilines; probe for steric effects in

aromatic substitution.

In 2-nitromesitylene, the two ortho-methyl groups (positions 1 and 3) exert significant steric

pressure on the nitro group at position 2. Unlike nitrobenzene, where the nitro group is

coplanar with the benzene ring to maximize

-conjugation, the nitro group in 2-nitromesitylene is forced out of plane (approx. 66° twist).
This orthogonality decouples the resonance interaction between the nitro group and the
aromatic ring, significantly altering the electronic environment and, consequently, the NMR
chemical shifts.

Structural Visualization
The following diagram illustrates the symmetry and the steric "twist" responsible for the spectral

data observed.
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Figure 1: Structural dynamics of 2-Nitromesitylene showing the steric inhibition of resonance

caused by ortho-methyl interference.

Experimental Protocol: Synthesis & Purification
Objective: Nitration of Mesitylene via Electrophilic Aromatic Substitution. Safety Critical: This

reaction is highly exothermic. The "Mixed Acid" or Acetic Anhydride method requires strict

temperature control to prevent thermal runaway or polynitration.

Validated Workflow
Reagents: Mesitylene (1.0 eq), Nitric Acid (fuming or conc.), Acetic Anhydride

(solvent/dehydrating agent).
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Reagent Prep
Mesitylene + Acetic Anhydride

CRITICAL STEP
Cool to 0-10°C (Ice/Salt Bath)

Dropwise Addition
HNO3 (Keep T < 20°C)

Exotherm Control

Stir 1-2 hrs
Room Temperature

Quench
Pour onto Crushed Ice

Extraction (Ether/DCM)
Wash (NaHCO3, Brine)

Distillation or Recrystallization
(mp 41-44°C)

Click to download full resolution via product page

Figure 2: Step-by-step nitration protocol emphasizing thermal safety controls.

1H NMR Spectral Data
Solvent: CDCl₃ (Chloroform-d) Frequency: 300-400 MHz standard Reference: TMS (0.00 ppm)

or Residual CHCl₃ (7.26 ppm)
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Due to the C2v symmetry (passing through C2 and C5), the spectrum is remarkably simple,

consisting of three distinct singlets. The lack of splitting (coupling) confirms the equivalence of

the protons on either side of the symmetry axis.
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Assignment
Shift (

, ppm)
Multiplicity Integration Interpretation

Ar-H (C4, C6) 6.91 Singlet (s) 2H

Aromatic protons

are equivalent.

The shift is

slightly upfield

compared to

nitrobenzene

derivatives due

to the loss of the

nitro group's

electron-

withdrawing

resonance effect.

p-CH₃ (C5-Me) 2.31 Singlet (s) 3H

The para-methyl

group appears at

a typical benzylic

position,

relatively

unaffected by the

twisted nitro

group.

o-CH₃ (C1, C3-

Me)
2.27 Singlet (s) 6H

These methyls

are chemically

equivalent. Their

shift is distinct

from the para-

methyl. Note: In

some solvents,

this peak may

overlap with the

p-CH₃ signal.
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Technical Insight: In a planar nitroarene, the ortho-protons or ortho-methyls would be

significantly deshielded (shifted downfield, >2.5 ppm) by the magnetic anisotropy of the nitro

group. In 2-nitromesitylene, the twist of the nitro group reduces this deshielding cone effect,

causing the ortho-methyls to appear unusually upfield (2.27 ppm), nearly coincident with the

para-methyl.

13C NMR Spectral Data
Solvent: CDCl₃ Reference: CDCl₃ triplet (77.16 ppm)[1]

The carbon spectrum is critical for verifying the quaternary carbons, which are often weak due

to long relaxation times and lack of NOE enhancement.
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Assignment
Shift (

, ppm)
Carbon Type Notes

C-NO₂ (C2) 148.0
Quaternary (

)

The ipso-carbon.

Deshielded by the

electronegative

Nitrogen. Broad/weak

signal typical of C-N

attachment.

C-Me (C5) 139.5
Quaternary (

)

Para-position.

Deshielded by the

methyl substituent.

C-Me (C1, C3) 130 - 132
Quaternary (

)

Ortho-positions.

These carbons are

equivalent.[2] The

shift is lower than

expected for planar

nitroarenes due to

steric inhibition of

resonance.

Ar-C-H (C4, C6) 128.9
Methine (

)

Aromatic ring carbons

bearing protons. High

intensity signal.

p-CH₃ 21.2
Methyl (

)

Typical benzylic

methyl shift.

o-CH₃ 17.5
Methyl (

)

Shielded relative to

the para-methyl due to

steric crowding and

the orthogonal nitro

group.

Note: Exact values may vary by ±0.5 ppm depending on concentration and specific instrument

frequency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. rsc.org [rsc.org]

2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

3. 2-NITROMESITYLENE | 603-71-4 [chemicalbook.com]

4. Organic Syntheses Procedure [orgsyn.org]

5. youtube.com [youtube.com]

6. compoundchem.com [compoundchem.com]

To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 2-
Nitromesitylene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583763#1h-and-13c-nmr-spectral-data-of-2-
nitromesitylene]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1583763?utm_src=pdf-body
https://www.benchchem.com/product/b1583763?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2292922.htm
https://orgsyn.org/demo.aspx?prep=CV2P0449
https://www.youtube.com/watch?v=SNEzSTAvDG0
https://www.youtube.com/watch?v=SNEzSTAvDG0
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://www.benchchem.com/product/b1583763?utm_src=pdf-body
https://www.benchchem.com/product/b1583763?utm_src=pdf-body
https://www.benchchem.com/product/b1583763?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/d0/sc/d0sc02948c/d0sc02948c1.pdf
https://faculty.ksu.edu.sa/sites/default/files/notes_14c_cnmr.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2292922.htm
https://orgsyn.org/demo.aspx?prep=CV2P0449
https://www.youtube.com/watch?v=SNEzSTAvDG0
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://www.benchchem.com/product/b1583763#1h-and-13c-nmr-spectral-data-of-2-nitromesitylene
https://www.benchchem.com/product/b1583763#1h-and-13c-nmr-spectral-data-of-2-nitromesitylene
https://www.benchchem.com/product/b1583763#1h-and-13c-nmr-spectral-data-of-2-nitromesitylene
https://www.benchchem.com/product/b1583763#1h-and-13c-nmr-spectral-data-of-2-nitromesitylene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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